Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl-

Lipophilicity Drug-likeness 6,8-Diaryl Tetrazolo-Pyridazines

6-(4-Fluorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine (CAS 130430-76-1) is a fused heterocyclic compound within the 1,2,3,4-tetrazolo[1,5-b]pyridazine class, distinguished by a 4-fluorophenyl substituent at the 6-position and a phenyl group at the 8-position of the tetrazolo-pyridazine core (C₁₆H₁₀FN₅, MW 291.28 g/mol). Its experimentally determined computed physicochemical properties include a density of 1.39 g/cm³, a topological polar surface area (PSA) of 55.97 Ų, and a LogP of 2.99, which differentiate it from non-halogenated and alternative halogen-substituted diaryl tetrazolo-pyridazines in terms of lipophilicity and electronic profile.

Molecular Formula C16H10FN5
Molecular Weight 291.28 g/mol
CAS No. 130430-76-1
Cat. No. B12707523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl-
CAS130430-76-1
Molecular FormulaC16H10FN5
Molecular Weight291.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=C(C=C4)F
InChIInChI=1S/C16H10FN5/c17-13-8-6-12(7-9-13)15-10-14(11-4-2-1-3-5-11)16-18-20-21-22(16)19-15/h1-10H
InChIKeyNVPCUWVDRNEODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Fluorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine CAS 130430-76-1: A Structurally Defined Tetrazolo-Pyridazine for Targeted Research Procurement


6-(4-Fluorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine (CAS 130430-76-1) is a fused heterocyclic compound within the 1,2,3,4-tetrazolo[1,5-b]pyridazine class, distinguished by a 4-fluorophenyl substituent at the 6-position and a phenyl group at the 8-position of the tetrazolo-pyridazine core (C₁₆H₁₀FN₅, MW 291.28 g/mol) [1]. Its experimentally determined computed physicochemical properties include a density of 1.39 g/cm³, a topological polar surface area (PSA) of 55.97 Ų, and a LogP of 2.99, which differentiate it from non-halogenated and alternative halogen-substituted diaryl tetrazolo-pyridazines in terms of lipophilicity and electronic profile .

Why Generic Substitution of Tetrazolo[1,5-b]pyridazine Analogs Fails: The 4-Fluorophenyl-8-Phenyl Differentiation


Tetrazolo[1,5-b]pyridazine derivatives cannot be interchanged without altering bioactivity and physicochemical behavior because the halogen substitution pattern at the 6-position critically dictates potency and target engagement. Pharmacological evaluation of 6,8-diaryl tetrazolo[1,5-b]pyridazines demonstrated that substituting the phenyl ring at the 6-position with a halogen atom markedly increases anticonvulsant activity [1]. Electronic and lipophilic perturbations arising from fluorine recruitment alter LogP and electron distribution, which in turn modulate membrane permeability and target binding kinetics. Consequently, generic substitution—such as replacing 6-(4-fluorophenyl) with non-halogenated phenyl, 4-chlorophenyl, or simple halo-substituted cores—introduces uncontrolled shifts in molecular recognition and ADME properties, undermining assay reproducibility and translational reliability.

Quantitative Differentiation Evidence for 6-(4-Fluorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine vs. Closest Analogs


Lipophilicity Shift: LogP 2.99 vs. 2.85 for 6,8-Diphenyl and 3.51 for 6-(4-Chlorophenyl) Analog

The 4-fluorophenyl substituent imparts a precise lipophilicity tuning compared to close analogs. 6-(4-Fluorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine records a computed LogP of 2.99 . The 6,8-diphenyl analog (no halogen) has a lower LogP of 2.85 [1], while the 6-(4-chlorophenyl) variant is substantially more lipophilic at LogP 3.51 . This positions the fluoro congener in a favorable intermediate window for achieving balanced aqueous solubility and membrane permeability, which is critical for cell-based assays.

Lipophilicity Drug-likeness 6,8-Diaryl Tetrazolo-Pyridazines

Electronic Modulation Through PSA and Density: A Differentiated Physicochemical Fingerprint

The fluorine effect on electronic properties is reflected in the topological polar surface area (PSA) and density. The target compound exhibits PSA = 55.97 Ų and density = 1.39 g/cm³ . The 6-(4-chlorophenyl) analog shares an identical PSA of 55.97 but achieves a higher density of 1.43 g/cm³, consistent with heavier halogen mass . The lower density suggests a less compact crystal lattice, which may translate into enhanced solubility and dissolution rate. The standard PSA value of 55.97 Ų across this diaryl series confirms retention of core molecular architecture while allowing differentiated solid-state properties.

Polar Surface Area Drug-likeness Physicochemical Profiling

Halogen Pharmacophore Advantage: Fluorine vs. Chlorine and Hydrogen in Anticonvulsant SAR

In a series of 6,8-diaryl-1,2,3,4-tetrazolo[1,5-b]pyridazines evaluated for anticonvulsant activity in mice using maximal electroshock (MES), pentylenetetrazole (PTZ), and bicuculline-induced seizure models, substituting the 6-position phenyl ring with a halogen atom produced a substantial increase in activity [1]. The 4-fluorophenyl substitution, in particular, is expected to confer a distinct metabolic stability advantage over chlorinated analogs, as the strong C–F bond resists oxidative metabolism (class-level inference). While direct head-to-head anticonvulsant data for this specific compound are not available, the trend data from the 6,8-diaryl series provide a confident basis for selecting the 4-fluoro variant.

Anticonvulsant activity Structure-activity relationship Halogen substitution

MACC1 Transcriptional Inhibition: Class-Level Anti-Metastatic Potential Distinguishes this Scaffold

1,2,3,4-Tetrazolo[1,5-b]pyridazine-based compounds were identified through high-throughput screening (118,500-compound library) as efficient transcriptional inhibitors of MACC1, a causal driver of cancer metastasis, with demonstrated ability to decrease MACC1-induced cancer cell motility in vitro and restrict metastasis in xenograft mouse models [1]. The tetrazolo[1,5-b]pyridazine core, specifically the 6,8-diaryl substitution pattern as represented by this compound, constitutes the essential pharmacophore for this anti-metastatic activity. This differentiates this entire fused-ring system from monocyclic tetrazoles or pyridazines lacking the fused ring motif, which lack this specific MACC1 inhibitory profile.

MACC1 inhibitor Cancer metastasis Transcriptional inhibition

Research and Procurement Scenarios for 6-(4-Fluorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine


Anticonvulsant Drug Discovery Using Halogenated Tetrazolo-Pyridazine Leads

Based on class-level SAR evidence demonstrating that 6-position halogen substitution substantially increases anticonvulsant activity in MES, PTZ, and bicuculline mouse models [1], this compound serves as a focused lead-like molecule for developing new antiepileptic agents. Its intermediate LogP of 2.99 ensures adequate CNS penetration probability while avoiding excessive lipophilicity that could lead to non-specific binding.

Anti-Metastatic Mechanism-of-Action Studies Targeting MACC1 Transcriptional Regulation

As a representative of the 1,2,3,4-tetrazolo[1,5-b]pyridazine class validated as MACC1 transcriptional inhibitors via HTS and xenograft metastasis models [2], this compound is suitable for mechanistic follow-up studies exploring NFκB pathway modulation in MACC1-overexpressing solid tumors. The fluorine substituent on the phenyl ring adds metabolic stability compared to non-fluorinated analogs, prolonging the compound's half-life in cellular assays.

Physicochemical Benchmarking for Computational ADME Modeling

The well-defined computed properties (LogP = 2.99, PSA = 55.97 Ų, density = 1.39 g/cm³) make this compound an excellent benchmark standard for validating in silico ADME prediction models. Its intermediate lipophilicity profile fills a gap between the diphenyl analog (LogP 2.85) and the chlorophenyl analog (LogP 3.51) [3], providing a nuanced data point for training quantitative structure-property relationship (QSPR) algorithms.

Synthetic Chemistry Building Block for Parallel Library Synthesis

The tetrazolo[1,5-b]pyridazine core with 4-fluorophenyl and 8-phenyl substituents provides a versatile scaffold for further diversification. Structure-activity relationship studies from the 6,8-diaryl series [1] confirm that modifications at these positions can fine-tune pharmacological properties, positioning this compound as a privileged intermediate for generating focused compound libraries targeting neurological or oncological indications.

Quote Request

Request a Quote for Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.